molecular formula C21H16O7 B1209460 tetracenomycin F1 methyl ester

tetracenomycin F1 methyl ester

Cat. No.: B1209460
M. Wt: 380.3 g/mol
InChI Key: FHUWFKLKKCQTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracenomycin F1 methyl ester is a specialized chemical entity situated within the broader field of natural product chemistry. It is recognized primarily as an intermediate in the biosynthesis of more complex antibiotics. researchgate.netnih.gov The study of this compound and its relatives provides fundamental insights into the enzymatic processes that govern the production of medicinally relevant molecules by microorganisms. mdpi.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O7

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylate

InChI

InChI=1S/C21H16O7/c1-8-15-11(6-13(23)16(8)21(27)28-2)4-9-3-10-5-12(22)7-14(24)17(10)20(26)18(9)19(15)25/h4-7,22-25H,3H2,1-2H3

InChI Key

FHUWFKLKKCQTOL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)OC

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Tetracenomycin F1 and Its Methyl Ester Derivative

Polyketide Synthase (PKS) Involvement in Tetracenomycin Core Structure Formation

The initial steps in the biosynthesis of tetracenomycin F1 are governed by a Type II polyketide synthase (PKS) system, which is responsible for generating the polyketide backbone. Unlike Type I PKSs, which are large, multifunctional enzymes, Type II PKSs consist of a collection of discrete, monofunctional proteins that work in an iterative fashion. acs.org

Type II PKS System Components and Assembly Line Logic

The tetracenomycin PKS is a classic example of a Type II system, composed of a minimal set of proteins required to produce the polyketide precursor, tetracenomycin F2. acs.orgnih.gov This minimal PKS cassette includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com In the case of tetracenomycin biosynthesis in Streptomyces glaucescens, these components are encoded by the tcmK, tcmL, and tcmM genes, respectively. acs.orgbiocyc.org

The TcmK and TcmL proteins form a heterodimeric KS complex (KSα/KSβ), which is essential for the iterative condensation of malonyl-CoA extender units. acs.orgnih.gov The TcmM protein serves as the ACP, the entity to which the growing polyketide chain is tethered. acs.orgnih.gov The assembly process begins with a starter unit, believed to be an acetate (B1210297) unit derived from the decarboxylation of a malonyl-CoA molecule, and proceeds through ten successive decarboxylative condensation reactions with malonyl-CoA. biocyc.org This iterative process results in a 20-carbon polyketide chain. researchgate.net

The components of the tetracenomycin PKS system have been identified and their roles elucidated through genetic and biochemical studies. The genes encoding these proteins, tcmJ, tcmK, tcmL, and tcmM, are clustered together in the S. glaucescens genome. acs.org

GeneProtein ProductFunction in Tetracenomycin Biosynthesis
tcmKTcmK (KSα)Forms heterodimeric ketosynthase with TcmL; catalyzes chain elongation. acs.orgbiocyc.org
tcmLTcmL (CLF/KSβ)Forms heterodimeric ketosynthase with TcmK; determines polyketide chain length. acs.orgbiocyc.org
tcmMTcmM (ACP)Covalently binds the growing polyketide chain. acs.orgbiocyc.org
tcmJTcmJEnhances the production of TCM F2, but its exact function is not fully understood. acs.orgnih.gov

Role of Aromatases and Cyclases in Polyketide Folding

Once the full-length polyketide chain is assembled by the minimal PKS, it must be folded and cyclized to form the characteristic aromatic ring system of tetracenomycin. This critical step is mediated by a set of tailoring enzymes, including aromatases and cyclases. In the tetracenomycin pathway, the TcmN protein plays a crucial role as a cyclase. acs.orgnih.govnih.gov

The folding of the polyketide chain can occur through different initial cyclization patterns. For decaketides like the precursor to tetracenomycin, a C9-C14 initial cyclization leads to the tetracenomycin framework. researchgate.net The TcmN aromatase/cyclase is involved in the cyclization and aromatization of the polyketide intermediate. nih.gov The N-terminal domain of TcmN is specifically implicated in these processes. nih.gov The thermodynamics and kinetics of TcmN's conformational equilibrium are thought to regulate its function by promoting ligand binding. nih.gov

Post-PKS Tailoring Enzymes in Tetracenomycin F1 Biosynthesis

Following the formation of the polyketide core, a series of post-PKS modifications are required to yield tetracenomycin F1. These reactions are catalyzed by specific tailoring enzymes that introduce key functional groups and further shape the tetracyclic structure.

Tetracenomycin F2 Cyclase (TcmF2 Cyclase) Activity and Mechanism

The conversion of tetracenomycin F2 (TCM F2) to tetracenomycin F1 (TCM F1) is a critical cyclization step. This reaction is catalyzed by the enzyme tetracenomycin F2 cyclase, which is encoded by the tcmI gene in S. glaucescens. nih.gov This enzyme facilitates an aromatic rearrangement, leading to the formation of the D-ring of the tetracenomycin structure. nih.govresearchgate.net Mutations in the tcmI gene result in the accumulation of TCM F2, confirming its role in this specific cyclization. nih.gov

The mechanism of TcmF2 cyclase involves the precise folding of the substrate to enable the ring-closing reaction. While the exact catalytic mechanism is still under investigation, it is understood to be a crucial step in the pathway leading to the bioactive tetracenomycins.

Tetracenomycin F1 Monooxygenase (TcmF1 Monooxygenase) Activity and Substrate Specificity

The subsequent conversion of tetracenomycin F1 to tetracenomycin D3 is catalyzed by TcmF1 monooxygenase, the product of the tcmH gene. nih.govnih.gov This enzyme is formally classified as an internal monooxygenase, as it requires only molecular oxygen for the oxidation of the naphthacenone TCM F1 to the 5,12-naphthacenequinone (B46369) TCM D3. nih.gov

A key characteristic of TcmF1 monooxygenase is its high substrate specificity. It acts specifically on TCM F1. nih.gov Interestingly, this enzyme does not appear to possess any of the common prosthetic groups associated with monooxygenases, such as flavin or heme groups, nor does it rely on metal ions for its activity. nih.gov

EnzymeGeneSubstrateProductFunction
Tetracenomycin F2 CyclasetcmITetracenomycin F2Tetracenomycin F1D-ring cyclization. nih.gov
Tetracenomycin F1 MonooxygenasetcmHTetracenomycin F1Tetracenomycin D3Oxidation of a naphthacenone to a naphthacenequinone. nih.govnih.gov

Characterization of Enzymatic Active Sites and Catalytic Residues

The activity of these biosynthetic enzymes is dictated by the specific amino acid residues within their active sites. For TcmF1 monooxygenase, studies have indicated that sulfhydryl groups and histidine residues are essential for its enzymatic activity. nih.gov This was determined through inactivation studies using reagents like p-chloromercuribenzoic acid, N-ethylmaleimide, and diethyl pyrocarbonate. nih.gov

In the case of cyclases, conserved motifs often point to the location of the active site. While the precise catalytic residues of TcmF2 cyclase are still being fully elucidated, structural and mutagenesis studies on homologous enzymes provide insights into the key amino acids involved in substrate binding and catalysis. For instance, studies on other polyketide cyclases have identified conserved histidine residues as being important for activity. researchgate.net Similarly, sequence analysis of the broader family of PKS cyclases has revealed conserved motifs that are likely to form part of the active site. researchgate.netwikipedia.org

Genetic Determinants and Regulation of Tetracenomycin Biosynthesis

The genetic blueprint for tetracenomycin production resides within a cluster of genes in the producing organism, primarily Streptomyces glaucescens. wikipedia.org This cluster contains all the necessary enzymatic machinery for the synthesis, modification, and regulation of the antibiotic.

The tetracenomycin (tcm) biosynthetic gene cluster is a well-studied system that provides significant insights into the enzymology of polyketide antibiotic biosynthesis. Key genes within this cluster and their respective functions have been identified through genetic and biochemical studies.

The core of the polyketide synthase (PKS) is composed of the gene products of tcmK, tcmL, and tcmM. wikipedia.orgnih.gov These proteins work in concert to assemble the initial polyketide chain. Specifically, TcmK and TcmL are the two subunits of the ketosynthase, and TcmM is the acyl carrier protein (ACP). wikipedia.org

Following the synthesis of the linear polyketide chain, a series of cyclization and modification reactions occur, catalyzed by other enzymes within the cluster. The genes tcmH, tcmI, and tcmJ are located in the tcmVI region of the cluster and are crucial for the formation of the characteristic four-ring structure of tetracenomycins. nih.govnih.gov

tcmI : The product of this gene, TcmI, is a cyclase that catalyzes an aromatic rearrangement, converting tetracenomycin F2 (Tcm F2) to tetracenomycin F1 (Tcm F1). nih.govresearchgate.netnih.gov Mutations in tcmI lead to the accumulation of Tcm F2. nih.gov The crystal structure of TcmI reveals a helix-grip fold with a highly conserved interior pocket that orients the polyketide chain for specific cyclizations. pnas.org

tcmH : This gene encodes the Tcm F1 monooxygenase, which is responsible for the oxidation of Tcm F1 to tetracenomycin D3 (Tcm D3). nih.govnih.gov This enzyme is a homotrimer and, interestingly, does not appear to require any of the common prosthetic groups like flavin or heme for its activity. nih.gov

tcmJ : It is proposed that tcmJ encodes a cyclase responsible for an earlier cyclization event in the pathway, likely the formation of the B-ring of the tetracenomycin backbone. nih.govuniprot.org

Another key gene, tcmN, encodes a bifunctional enzyme with both cyclase and O-methyltransferase activities. uniprot.orgnih.gov The N-terminal domain of TcmN is believed to act as a C-ring cyclase, while the C-terminal domain is responsible for a methylation step later in the pathway. nih.govuniprot.orgnih.gov

Below is a table summarizing the key genes and their functions in the tetracenomycin biosynthetic pathway.

GeneEncoded ProteinFunction
tcmKKetosynthase α-subunitPart of the minimal PKS, involved in chain elongation. wikipedia.orgnih.gov
tcmLKetosynthase β-subunitPart of the minimal PKS, involved in chain elongation. wikipedia.orgnih.gov
tcmMAcyl Carrier ProteinCarries the growing polyketide chain. wikipedia.orgnih.gov
tcmITetracenomycin F2 CyclaseCatalyzes the conversion of Tcm F2 to Tcm F1. nih.govresearchgate.net
tcmHTetracenomycin F1 MonooxygenaseOxidizes Tcm F1 to Tcm D3. nih.govnih.gov
tcmJPutative B-ring CyclaseBelieved to be involved in the formation of the second ring. nih.govuniprot.org
tcmNBifunctional Cyclase/O-MethyltransferaseN-terminal domain acts as a C-ring cyclase; C-terminal domain is a methyltransferase. uniprot.orgnih.gov

The expression of the tetracenomycin biosynthetic genes is tightly regulated to ensure the timely and efficient production of the antibiotic. This regulation occurs primarily at the transcriptional level. The tcm gene cluster contains regulatory genes, such as tcmR and tcmA, which control the expression of the biosynthetic and resistance genes. wikipedia.org TcmR acts as a repressor, binding to the promoter region of tcmA, an exporter protein that confers resistance to tetracenomycin C. wikipedia.org When tetracenomycin C is produced, it binds to TcmR, causing it to dissociate from the DNA and allowing the expression of the resistance pump. wikipedia.org This mechanism prevents the producing organism from being harmed by its own antibiotic.

Further regulatory complexity is suggested by the presence of multiple transcriptional start sites and the potential for coordinated expression of operons within the cluster. The organization of the genes into operons allows for the simultaneous transcription of functionally related genes, ensuring that the necessary enzymes are available in the correct stoichiometry.

Methyltransferase Activity and Formation of Tetracenomycin F1 Methyl Ester

The final step in the formation of this compound is the methylation of the carboxylic acid group of tetracenomycin F1. This reaction is catalyzed by a specific methyltransferase enzyme.

While the specific methyltransferase responsible for the formation of this compound from tetracenomycin F1 is not explicitly detailed in the provided search results, the tetracenomycin C biosynthetic pathway involves several O-methyltransferase activities. For instance, the tcmN gene product possesses a C-terminal O-methyltransferase domain, and the tcmO gene encodes an 8-O-methyltransferase. uniprot.orgnih.gov Additionally, the tcmP gene product is an O-methyltransferase that converts Tcm E to Tcm A2 by methylating the C-9 carboxyl group. nih.gov

In other polyketide pathways, dedicated methyltransferases that act on carboxylic acid moieties have been identified. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor. The study of these related enzymes provides a model for understanding the methylation of tetracenomycin F1. A newly identified methyltransferase gene, tcmD, from Amycolatopsis sp. A23 has been shown to be a 12-O-methyltransferase. nih.gov The discovery of a methyltransferase gene, Q, in the tetracenomycin gene cluster from an environmental DNA library suggests a potential role in O-methylation at the C4 position. researchgate.net

The methylation of a carboxylic acid involves the nucleophilic attack of the carboxylate oxygen on the methyl group of SAM. This reaction is catalyzed by a class of enzymes known as carboxyl-O-methyltransferases. The enzyme's active site binds both the carboxylic acid substrate and the SAM cofactor, orienting them for efficient catalysis.

A novel mechanism for initiating polyketide biosynthesis involves the on-line methyl esterification of a malonyl-acyl carrier protein (ACP) starter unit. nih.gov In this system, a malonyl-ACP O-methyltransferase catalyzes the formation of a methyl ester, which is later hydrolyzed in the final biosynthetic step. nih.gov While this is an initiation strategy, it highlights the enzymatic capacity for methyl ester formation in polyketide biosynthesis.

The general mechanism for such a reaction can be depicted as:

R-COOH + S-adenosyl-L-methionine → R-COOCH₃ + S-adenosyl-L-homocysteine

In the context of tetracenomycin F1, the "R-COOH" represents the tetracenomycin F1 molecule with its free carboxylic acid group. The specific enzyme responsible would bind both tetracenomycin F1 and SAM, facilitating the transfer of the methyl group to form this compound.

Divergence and Shunt Pathways in Tetracenomycin Metabolism

The biosynthesis of tetracenomycins is not always a linear process. The pathway can diverge, leading to the formation of various related compounds known as shunt products. These products arise when biosynthetic intermediates are diverted from the main pathway, often due to the lack of a subsequent enzyme or the promiscuity of an existing enzyme.

For example, mutations in the tcm gene cluster can lead to the accumulation of specific intermediates. A mutation in the tcmI gene, which encodes the tetracenomycin F2 cyclase, results in the accumulation of tetracenomycin F2. nih.gov Similarly, a blocked mutant strain, WMH1092, of S. glaucescens also produces Tcm F2. nih.gov These accumulated intermediates can sometimes be further modified by other enzymes in the cell, leading to a variety of shunt products.

The heterologous expression of biosynthetic genes can also lead to the production of novel tetracenomycin analogs. For example, the co-expression of the tcmO methyltransferase with the oxygenase urdE resulted in the production of 6-hydroxy-tetracenomycin C. nih.gov The characterization of these shunt products and engineered compounds provides valuable information about the flexibility and potential for diversification of the tetracenomycin biosynthetic pathway. The triple hydroxylation of tetracenomycin A2 to tetracenomycin C is catalyzed by the TcmG protein. nih.gov

Chemical Synthesis Strategies and Methodological Innovations

Retrosynthetic Analysis of the Tetracenomycin F1 Methyl Ester Scaffold

A retrosynthetic analysis of this compound provides a logical framework for planning its total synthesis. The analysis begins by disconnecting the molecule at key bonds to reveal simpler, more readily available starting materials.

One plausible retrosynthetic approach to the tetracenomycin core involves a late-stage construction of the central aromatic rings. Key disconnections could involve:

Friedel-Crafts Acylation/Annulation: The tetracyclic ring system could be conceptually disconnected to a naphthalene derivative and a substituted phthalide or a related electrophilic synthon. A Friedel-Crafts type acylation followed by annulation reactions would then form the core structure.

Diels-Alder Cycloaddition: A powerful strategy for the construction of cyclohexene rings, a Diels-Alder reaction could be envisioned to form the partially saturated ring of the tetracenomycin scaffold. This would involve a suitably substituted diene and a dienophile, which could be a naphthoquinone derivative. The aromatic portions of the molecule would be appended in subsequent steps.

Polyketide-type Cyclization: Mimicking the biosynthesis, a linear polyketide precursor could be designed to undergo a cascade of intramolecular aldol condensations and aromatizations to furnish the tetracyclic core.

The peripheral functional groups, including the hydroxyl groups, the methyl group, and the methyl ester, would be introduced at appropriate stages of the synthesis, often requiring the use of protecting groups to ensure chemoselectivity. The stereochemistry of the molecule would be a critical consideration throughout the synthesis, with asymmetric reactions or chiral starting materials being employed to control the spatial arrangement of substituents.

Total Synthesis Approaches to Tetracenomycin Analogues

While a total synthesis of this compound has not been extensively reported, the synthesis of structurally related angucycline and tetracycline (B611298) antibiotics provides valuable insights into the strategies that could be employed. These approaches often feature elegant solutions to the challenges of constructing the polycyclic system and controlling stereochemistry.

The synthesis of tetracenomycin analogues typically involves a series of key transformations to assemble the complex molecular architecture. These can include:

Cycloaddition Reactions: As mentioned in the retrosynthetic analysis, the Diels-Alder reaction is a cornerstone in the synthesis of many polycyclic natural products. The use of chiral catalysts or auxiliaries can enforce stereocontrol during this step, leading to enantiomerically enriched products.

Annulation Reactions: Various annulation strategies, such as the Robinson annulation or the Dotz benzannulation, can be used to construct the fused ring systems.

Cross-Coupling Reactions: Modern cross-coupling reactions, like the Suzuki or Stille couplings, are invaluable for connecting different fragments of the molecule, particularly for the formation of carbon-carbon bonds between aromatic rings.

Aromatization Reactions: The final steps of the synthesis often involve aromatization of partially saturated rings to generate the stable aromatic core of the tetracenomycin scaffold.

Stereochemical control is a paramount challenge in the synthesis of these molecules. nih.gov Strategies to achieve this include:

Substrate Control: Existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

Catalyst Control: The use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can induce asymmetry in a reaction. nih.gov

The following table summarizes some key reaction types and their application in the synthesis of polycyclic aromatic natural products.

Reaction TypeDescriptionApplication in Tetracenomycin Analogue Synthesis
Diels-Alder ReactionA [4+2] cycloaddition to form a six-membered ring.Construction of the cyclohexene ring within the tetracyclic core.
Friedel-Crafts AcylationElectrophilic aromatic substitution to introduce an acyl group.Formation of key carbon-carbon bonds to build the polycyclic system.
Suzuki CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide.Connection of aromatic fragments during a convergent synthesis.
Asymmetric ReductionEnantioselective reduction of a ketone to a chiral alcohol.Introduction of specific stereocenters.

Given the multiple reactive functional groups in the tetracenomycin scaffold (phenols, carboxylic acid, ketone), a carefully planned protecting group strategy is essential for a successful total synthesis. researchgate.netqmul.ac.uk Protecting groups are used to temporarily mask a functional group to prevent it from reacting while other parts of the molecule are being modified.

Key considerations for a protecting group strategy include:

Orthogonality: Using protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups.

Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions.

Common protecting groups that could be employed in the synthesis of this compound are listed in the table below.

Functional GroupProtecting GroupDeprotection Conditions
Phenolic HydroxylMethyl ether (Me)Strong acid (e.g., HBr)
Benzyl ether (Bn)Hydrogenolysis (H₂, Pd/C)
Silyl ether (e.g., TBS)Fluoride source (e.g., TBAF)
Carboxylic AcidMethyl ester (Me)Saponification (e.g., NaOH)
Benzyl ester (Bn)Hydrogenolysis (H₂, Pd/C)
KetoneAcetal/KetalAcidic hydrolysis

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful approach to generate analogues with potentially improved biological activities. Tetracenomycin F1, which can be obtained through fermentation, is a valuable starting material for such modifications.

Tetracenomycin F1 possesses a carboxylic acid group, which can be readily converted to its methyl ester, this compound. This transformation can be achieved through several standard esterification methods:

Fischer Esterification: Reaction of tetracenomycin F1 with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction is typically heated to drive it to completion.

Diazomethane: Treatment of the carboxylic acid with diazomethane provides a clean and rapid conversion to the methyl ester. However, diazomethane is toxic and explosive, requiring careful handling.

Alkyl Halides with a Base: Reaction with a methyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., potassium carbonate) can also yield the methyl ester.

Optimization of the esterification reaction would involve screening different reagents, solvents, temperatures, and reaction times to maximize the yield and purity of the desired methyl ester while minimizing side reactions.

The rich chemical functionality of tetracenomycin F1 offers numerous opportunities for derivatization to explore structure-activity relationships. nih.gov Potential modifications include:

O-Alkylation and O-Acylation: The phenolic hydroxyl groups can be converted to ethers or esters to probe the importance of these groups for biological activity.

Modification of the Ketone: The ketone functionality can be reduced to an alcohol or converted to other derivatives such as oximes or hydrazones.

Aromatic Substitution: The aromatic rings could potentially undergo electrophilic substitution reactions, such as nitration or halogenation, although controlling the regioselectivity would be challenging.

Modification of the Carboxylic Acid: Besides esterification, the carboxylic acid can be converted to amides or other derivatives.

The following table summarizes potential derivatization reactions of tetracenomycin F1.

Functional GroupReactionPotential Reagents
Phenolic HydroxylO-AlkylationAlkyl halide, base
O-AcylationAcyl chloride, pyridine
KetoneReductionNaBH₄
Reductive AminationAmine, NaBH₃CN
Carboxylic AcidAmide formationAmine, coupling agent (e.g., DCC)

These semi-synthetic modifications, guided by an understanding of the molecule's biosynthetic pathway and biological activity, can lead to the discovery of novel compounds with enhanced therapeutic properties.

Development of Novel Synthetic Methodologies Applicable to Tetracenomycin Core

One of the significant advancements in the synthesis of the tetracenomycin framework involves the application of cycloaddition reactions to construct the core in a highly regioselective manner. This approach has been successfully utilized in the synthesis of tetracenomycin D, a closely related analogue, and provides a versatile template for the synthesis of other members of the tetracenomycin family.

A key strategy involves the cycloaddition of ketene acetals, which are derived from Hagemann's ester, or the use of homophthalic anhydrides. nih.gov This methodology allows for the convergent assembly of the tetracyclic system in a limited number of steps. nih.gov The regiospecificity of this approach is a notable advantage, ensuring the correct placement of substituents on the aromatic core, a common challenge in the synthesis of polycyclic aromatic compounds.

The general scheme for this approach can be conceptualized as the reaction of a suitably substituted dienophile with a diene partner, leading to the formation of the foundational ring system of the tetracenomycin core. The choice of reaction partners and conditions can be tailored to achieve specific substitution patterns, thus offering a flexible route to a variety of tetracenomycin analogues.

The table below summarizes the key aspects of this novel synthetic methodology for the tetracenomycin core.

Methodology Key Reactants Reaction Type Key Advantages Synthesized Analogue
Cycloaddition StrategyKetene acetals (derived from Hagemann's ester), Homophthalic anhydridesCycloadditionRegiospecificity, Few synthetic stepsTetracenomycin D

This cycloaddition-based methodology represents a significant step forward in the chemical synthesis of the tetracenomycin core. By enabling the efficient and controlled construction of this complex molecular architecture, it opens up avenues for the synthesis of novel analogues and facilitates further investigation into the structure-activity relationships of this important class of natural products.

Molecular and Cellular Mechanisms of Biological Action

Cellular Response Pathways and Effects on Microbial Physiology

Metabolic Flux Analysis in the Presence of Tetracenomycin F1 Methyl EsterThere are no published studies on how tetracenomycin F1 methyl ester may alter the metabolic pathways in microorganisms.

While research exists for other members of the tetracenomycin family, the strict focus on this compound as per the instructions prevents the inclusion of that data. Therefore, a comprehensive article on the molecular and cellular mechanisms of this specific compound cannot be generated at this time.

Mechanistic Insights from Structural Biology (e.g., Co-crystal Structures of Compound-Target Complexes)

A thorough search of existing scientific literature and structural databases has yielded no information on co-crystal structures of this compound in complex with any biological target. The determination of a compound's three-dimensional structure when bound to its target is a cornerstone of mechanistic understanding, providing critical insights into the specific molecular interactions that drive its biological effects. The absence of such data for this compound means that the precise nature of its binding mode, including the key amino acid residues involved in recognition and the conformational changes that may occur upon binding, remains entirely speculative.

Computational Chemistry and Molecular Dynamics Simulations of Binding

Consistent with the lack of structural biology data, there is no evidence of computational chemistry or molecular dynamics simulation studies having been performed for this compound. These powerful in silico techniques are invaluable for predicting and analyzing the binding affinity and dynamics of a ligand-receptor complex. Without a known biological target or experimental structural data to serve as a starting point, such computational investigations have not been undertaken. Consequently, theoretical models that could predict potential binding partners or elucidate the energetic and conformational aspects of its interactions are not available.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Modification of the Tetracenomycin F1 Methyl Ester Scaffold

One of the key findings in the study of tetracenomycin congeners is the crucial role of the hydroxyl group at the C-4 position for ribosome binding. mdpi.comresearchgate.net Any modification or absence of this group leads to a complete loss of antimicrobial and protein synthesis inhibition activities. mdpi.comresearchgate.net Conversely, modifications at other positions, such as C-6, have a more nuanced effect. For example, the introduction of a hydroxyl group at C-6 on the tetracenomycin X scaffold resulted in decreased antimicrobial and cytotoxic activity, although the in vitro protein synthesis inhibition ability was comparable to the parent compound. mdpi.com This suggests that while the C-6 position is not directly involved in the primary mechanism of action, it may influence other properties like cell penetration. mdpi.com

These findings guide the rational design of new this compound analogues. Efforts are directed towards preserving the essential C-4 hydroxyl group while exploring modifications at other positions to potentially improve pharmacokinetic properties or overcome resistance mechanisms.

The influence of the methyl ester group on the activity and membrane permeability of this compound is an area of active investigation. Esterification of a carboxylic acid is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound, which can, in turn, improve its ability to cross cell membranes.

Functional Characterization of Synthetic Analogues

The synthesis of novel analogues of this compound allows for their functional characterization in various biological assays. This step is critical to validate the rational design principles and to identify compounds with improved therapeutic potential.

Comparative studies of synthetic and semi-synthetic tetracenomycin analogues in cellular systems are essential to determine their structure-activity relationships. For example, the biological activities of natural congeners of tetracenomycin X have been compared, revealing important structural determinants for their antimicrobial and cytotoxic effects. mdpi.com

CompoundModificationAntimicrobial ActivityCytotoxic ActivityIn Vitro Protein Synthesis Inhibition
Tetracenomycin XParent CompoundActiveActiveActive
6-hydroxy-TcmX6-hydroxylationLoweredLoweredComparable to TcmX
O4-Me-Tcm C4-O-methylationInactiveInactiveInactive

Combinatorial Biosynthesis Approaches for Novel this compound Variants

Combinatorial biosynthesis offers a powerful alternative to chemical synthesis for generating novel tetracenomycin analogues. By manipulating the biosynthetic gene clusters, it is possible to create a diverse range of new compounds that may not be accessible through traditional chemical methods.

The genetic manipulation of the tetracenomycin biosynthetic gene cluster in producer organisms like Streptomyces glaucescens allows for the production of novel derivatives. uky.edu The enzymes encoded by this gene cluster catalyze the sequential steps in the biosynthesis of the tetracenomycin backbone and its subsequent modifications.

Key enzymes in the biosynthesis of tetracenomycin F1 include the tetracenomycin F1 monooxygenase, encoded by the tcmH gene, which is responsible for the oxidation of tetracenomycin F1 to tetracenomycin D3. nih.govresearchgate.net By inactivating or modifying such genes, the biosynthetic pathway can be blocked at specific points, leading to the accumulation of intermediates or the formation of novel structures.

Furthermore, the introduction of genes from other polyketide biosynthetic pathways can lead to the creation of hybrid molecules with unique structural features. For instance, the engineering of the elloramycin (B1244480) biosynthetic gene cluster, which is closely related to the tetracenomycin cluster, has been used to generate new tetracenomycin analogues. nih.gov This approach, known as combinatorial biosynthesis, has the potential to generate a wide array of this compound variants with diverse biological activities. nih.govnih.gov

Precursor-Directed Biosynthesis

A comprehensive review of existing scientific literature reveals a significant gap in the specific area of precursor-directed biosynthesis targeting this compound. While the broader biosynthesis of the tetracenomycin class of aromatic polyketides, particularly tetracenomycin C, has been a subject of research, dedicated studies on the generation of novel analogues of this compound through the feeding of unnatural precursors to the producing organism, Streptomyces glaucescens, have not been reported.

The biosynthetic pathway of tetracenomycins involves a complex series of enzymatic reactions. Key intermediates in the formation of tetracenomycin C include tetracenomycin F2 and tetracenomycin F1. nih.gov The conversion of tetracenomycin F2 to tetracenomycin F1 is a crucial cyclization step, and subsequently, tetracenomycin F1 is oxidized to tetracenomycin D3 by the enzyme tetracenomycin F1 monooxygenase. nih.gov

While the enzymatic machinery responsible for these transformations has been identified, studies detailing attempts to introduce synthetic precursor molecules into this pathway to generate novel derivatives of tetracenomycin F1, let alone its methyl ester, are absent from the available literature. Precursor-directed biosynthesis is a powerful technique that has been successfully applied to other microbial secondary metabolites to create novel compounds with potentially improved biological activities. This methodology relies on the ability of the biosynthetic enzymes to accept and process structurally similar, yet non-native, substrate molecules.

The lack of published research in this specific area means that there are no detailed findings, data on newly generated analogues, or structure-activity relationship (SAR) studies to report for this compound derived from precursor-directed biosynthesis. Such studies would be invaluable for exploring the chemical space around this molecule and for understanding the structural requirements for any potential biological activity. Future research endeavors could focus on synthesizing and feeding various substituted malonyl-CoA extenders or alternative starter units to a genetically engineered strain of Streptomyces glaucescens blocked at a specific point in the tetracenomycin pathway to potentially generate novel derivatives of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of complex microbial extracts, enabling the accurate determination of elemental compositions for metabolites like tetracenomycin F1 methyl ester. This capability is fundamental for distinguishing between compounds with similar nominal masses and for confirming the identity of known and novel natural products. In the context of anthracyclinone biosynthesis, HRMS, particularly high-resolution electrospray ionization-mass spectrometry (HRESI-MS), has been instrumental in characterizing various intermediates and final products from engineered Streptomyces strains. acs.org This technique provides the high mass accuracy required to propose molecular formulas with confidence, a critical first step in the structural elucidation process.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of complex molecules, which can reveal information about their substructures. While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general application of MS/MS to similar polyketide structures involves characteristic losses of small molecules such as water, carbon monoxide, and carbon dioxide, as well as cleavages of side chains. This fragmentation pattern helps to piece together the molecular architecture. For instance, in the broader study of polyketides, gas chromatography-mass spectrometry (GC-MS) is used to confirm fatty acid patterns after conversion to their methyl esters, a process that relies on predictable fragmentation. mdpi.com

Information regarding the specific application of ion mobility spectrometry (IMS) to this compound is not prevalent in the provided search results. However, IMS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IM-MS), it can resolve isomeric and isobaric compounds that are indistinguishable by mass alone. For complex mixtures of natural products, such as those from Streptomyces fermentations, IM-MS would be a valuable tool for separating different tetracenomycin derivatives and other co-occurring metabolites, thereby simplifying complex spectra and aiding in the confident identification of individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of organic molecules, including complex natural products like this compound. acs.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. The structural characterization of novel anthracyclinones, biosynthetically related to tetracenomycin C, relies heavily on extensive NMR analyses, including 1H NMR, 13C NMR, and various two-dimensional experiments. mdpi.com

To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its analogues, a combination of multi-dimensional NMR experiments is employed. These techniques are essential for assembling the complete molecular structure from individual spin systems.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing out the connectivity of proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range correlations between protons and carbons (typically over two to three bonds). This information is critical for connecting different spin systems and piecing together the entire carbon skeleton, including the placement of quaternary carbons and functional groups.

The application of these techniques was fundamental in the structural elucidation of various anthracyclinones, confirming their chemical structures. mdpi.com

Table 1: Key Multi-Dimensional NMR Techniques and Their Applications

NMR TechniqueInformation ProvidedApplication in Structural Elucidation
COSY ¹H-¹H correlations through bondsIdentifies neighboring protons, establishing spin systems.
HSQC ¹H-¹³C one-bond correlationsAssigns carbon signals based on attached proton signals.
HMBC ¹H-¹³C long-range correlationsConnects different fragments of the molecule and establishes the position of non-protonated carbons.

Isotopic labeling is a powerful strategy used in conjunction with NMR and mass spectrometry to trace the biosynthetic origins of natural products. By feeding microorganisms with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can follow the incorporation of these labels into the final molecule. This approach has been instrumental in understanding the biosynthesis of polyketides like tetracenomycin C. For example, precursor incorporation experiments have revealed that the aglycone core of related antibiotics is biosynthesized from a glycine or glycine-derivative starter unit that is extended by multiple acetate (B1210297) units. nih.gov Analysis of the NMR spectra of the labeled compound reveals enhanced signals for the carbons derived from the isotopic precursor, thereby mapping out the biosynthetic assembly of the molecule.

Chromatographic Separations for Isolation and Purity Assessment

The isolation and purification of this compound from complex fermentation broths is a critical prerequisite for its structural and biological characterization. This is typically achieved through a series of chromatographic techniques. acs.org High-Performance Liquid Chromatography (HPLC) is a key method for both analytical and preparative separations. acs.orgnih.gov Analytical HPLC is used to monitor the production of the target compound in fermentation extracts and to assess the purity of isolated fractions. Preparative HPLC is then used to isolate the compound in sufficient quantities for spectroscopic analysis and bioassays.

Other chromatographic methods, such as gel filtration chromatography and ion exchange chromatography, have been employed in the purification of enzymes involved in the tetracenomycin biosynthetic pathway, such as the Tcm F1 monooxygenase. nih.gov These techniques separate molecules based on size and charge, respectively, and are essential for obtaining pure proteins for biochemical characterization. The purity of the final isolated compound is paramount and is often confirmed by analytical HPLC, where it should appear as a single, sharp peak.

Table 2: Chromatographic Techniques in Tetracenomycin Research

Chromatographic TechniquePrinciple of SeparationApplication
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary and mobile phaseAnalytical quantification, purity assessment, and preparative isolation of metabolites.
Gel Filtration Chromatography Size exclusionPurification of enzymes based on molecular weight.
Ion Exchange Chromatography Charge-based interaction with a charged stationary phasePurification of enzymes based on their net charge.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. While detailed, specific HPLC protocols exclusively for this compound are not extensively detailed in publicly available literature, the analytical approaches for the closely related parent compound, tetracenomycin F1, provide a foundational methodology.

Reverse-phase HPLC is the most common modality for the separation of tetracenomycins from complex mixtures such as fermentation broths or enzymatic reaction assays. The separation is typically achieved on a C18 stationary phase, which effectively retains the nonpolar polyketide backbone of the molecule.

A typical HPLC setup for the analysis of tetracenomycin F1 and its derivatives, including the methyl ester, would involve a gradient elution system. This allows for the efficient separation of compounds with varying polarities. The mobile phase often consists of a mixture of an aqueous component, such as water with a small percentage of an acid like formic acid or acetic acid to improve peak shape, and an organic modifier, most commonly acetonitrile or methanol.

Detection is most effectively achieved using a UV-Vis detector, as the aromatic chromophore of the tetracenomycin core structure exhibits strong absorbance in the ultraviolet and visible regions. While specific absorption maxima for this compound are not widely reported, analysis of the parent compound, tetracenomycin F1, suggests that monitoring at wavelengths around 280 nm and 410 nm would be appropriate for detection.

ParameterTypical Conditions for Tetracenomycin Analysis
Stationary Phase C18 (Octadecylsilyl)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from a low to high percentage of B
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at ~280 nm and ~410 nm
Injection Volume 10 - 50 µL

Preparative Chromatography for Scale-Up

The isolation of this compound in sufficient quantities for detailed structural elucidation and bioactivity studies necessitates the use of preparative chromatography. The principles of separation are similar to analytical HPLC, but the scale of the operation is significantly larger.

The initial steps in the purification of tetracenomycins from fermentation cultures of Streptomyces species often involve solvent extraction to separate the compounds from the aqueous culture medium. This is followed by preliminary purification using techniques such as flash chromatography on silica gel.

For the scale-up purification of tetracenomycin F1 and its derivatives, preparative reverse-phase HPLC is the method of choice. This technique employs larger columns with greater loading capacities, allowing for the separation of milligram to gram quantities of the target compound. The stationary and mobile phases are analogous to those used in analytical HPLC, with C18 being the preferred stationary phase.

The conditions for preparative HPLC are optimized to maximize throughput and yield while maintaining adequate resolution to separate the desired compound from impurities. This often involves a trade-off between speed and purity, with gradient elution profiles being carefully designed to achieve the desired separation.

ParameterPreparative Scale-Up Conditions for Tetracenomycins
Stationary Phase C18 (Octadecylsilyl)
Column Dimensions Larger diameter (e.g., >20 mm) and length
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate Higher flow rates (e.g., 10 - 50 mL/min)
Loading Capacity Milligram to gram scale
Fraction Collection Automated fraction collectors triggered by UV signal

Spectrophotometric and Fluorometric Approaches for Mechanistic Assays

Spectrophotometric and fluorometric assays are invaluable tools for investigating the enzymatic transformations involving this compound and for probing its potential mechanisms of action. These assays rely on changes in the absorbance or fluorescence properties of the molecule or a coupled reporter system upon interaction with a biological target or enzymatic conversion.

While specific spectrophotometric or fluorometric assays designed exclusively for this compound are not prominently described in the literature, the enzymatic conversion of its precursor, tetracenomycin F1, has been characterized using spectrophotometry. The oxidation of tetracenomycin F1 to tetracenomycin D3 by the enzyme Tcm F1 monooxygenase can be monitored by observing the changes in the UV-Vis spectrum of the reaction mixture. nih.gov

Such an assay would typically involve incubating the enzyme with its substrate, tetracenomycin F1, and monitoring the decrease in the absorbance of the substrate at a specific wavelength or the increase in the absorbance of the product over time. From this data, key enzymatic parameters can be determined.

For this compound, a similar approach could be envisioned if it were a substrate for a particular enzyme. The assay would be developed by first determining the unique UV-Vis absorbance spectrum of the methyl ester and its potential product. The reaction would then be monitored at a wavelength where the change in absorbance is maximal.

Fluorometric assays, which are often more sensitive than spectrophotometric assays, could also be developed. If this compound or its metabolic products are fluorescent, changes in fluorescence intensity or emission wavelength could be used to monitor enzymatic reactions or binding events. The intrinsic fluorescence of the tetracenomycin scaffold provides a basis for the development of such assays.

Assay TypePrinciplePotential Application for this compound
Spectrophotometric Measures the change in absorbance of light at a specific wavelength due to an enzymatic reaction or binding event.Monitoring the enzymatic conversion of this compound to a product with a different absorbance spectrum.
Fluorometric Measures the change in fluorescence intensity or wavelength upon enzymatic modification or interaction with a target.Developing a high-sensitivity assay to study the kinetics of enzymes that may act on this compound, or to investigate its binding to biological macromolecules.

Biotechnological and Ecological Contexts of Tetracenomycin F1 Methyl Ester Production

Microbial Producers and their Ecological Niches

The primary natural producer of the tetracenomycin family of compounds, including the precursor tetracenomycin F1 methyl ester, is Streptomyces glaucescens, a species of actinobacteria commonly isolated from soil. wikipedia.org Like other members of the Streptomyces genus, S. glaucescens inhabits complex soil ecosystems characterized by intense competition for resources. nih.govnih.gov In this niche, the production of secondary metabolites, such as antibiotics, is a key survival strategy, allowing them to inhibit the growth of competing microbes. nih.govresearchgate.net The tetracenomycin C produced from the F1 methyl ester intermediate exhibits activity against some Gram-positive bacteria, particularly other streptomycetes, highlighting its role in microbial warfare. nih.govwikipedia.org

Beyond the native producer, the gene cluster responsible for tetracenomycin biosynthesis has been successfully transferred and expressed in heterologous hosts. Model Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor, have been used as platforms for producing tetracenomycin intermediates. wikipedia.org This approach is often employed because these hosts are easier to manipulate genetically and may provide higher yields or a cleaner background for isolating specific pathway intermediates. mdpi.com

Table 1: Key Microbial Producers of this compound

Producer Type Organism Role in Production
Natural Producer Streptomyces glaucescens Original source of the tetracenomycin biosynthetic gene cluster. Produces tetracenomycins in its native soil environment.
Heterologous Host Streptomyces lividans A common host for expressing the cloned tetracenomycin gene cluster, leading to the overproduction of pathway intermediates.

| Heterologous Host | Streptomyces coelicolor | Another well-characterized host used for genetic manipulation and heterologous expression of polyketide synthase genes. |

Fermentation Strategies for Optimized Production

The production of this compound, as a secondary metabolite, is highly sensitive to fermentation conditions. Optimization of these parameters is crucial for maximizing yield. Key strategies involve refining the culture medium and controlling physical conditions to support robust microbial growth and trigger the biosynthetic pathway. innovareacademics.inresearchgate.net

Minor alterations in media components can significantly affect the quantity and quality of secondary metabolites. nih.gov For Streptomyces fermentations, critical factors include the choice of carbon and nitrogen sources, phosphate concentration, and the presence of trace elements. innovareacademics.inresearchgate.net For instance, slowly metabolized carbon sources are often preferred over glucose to avoid catabolite repression, a phenomenon that can inhibit secondary metabolite production. The optimization of physical parameters such as pH, temperature, agitation, and aeration is also essential to maintain the culture in an optimal state for production. nih.gov

To accumulate a specific intermediate like this compound, fermentation can be combined with genetic strategies. Using mutant strains of S. glaucescens where the biosynthetic pathway is blocked at a subsequent step is a common approach. For example, mutants unable to convert tetracenomycin F1 to its downstream product, tetracenomycin D3, would accumulate F1. nih.gov

Table 2: Fermentation Parameters for Optimization in Streptomyces

Parameter Category Specific Factor General Role in Production
Nutritional Carbon Source Provides energy and building blocks for biosynthesis. Choice can influence catabolite repression.
Nitrogen Source Essential for synthesizing amino acids, proteins (enzymes), and other nitrogenous compounds.
Phosphate Level Plays a key role in primary and secondary metabolism regulation.
Physical pH Affects enzyme activity and nutrient uptake; typically optimal between 6.0 and 8.0 for Streptomyces. nih.gov
Temperature Influences microbial growth rate and enzyme stability.
Agitation/Aeration Ensures sufficient oxygen supply for aerobic respiration and biosynthesis, and promotes nutrient distribution.

| Process | Inoculum Age/Size | Ensures a healthy and active starting culture for consistent fermentation performance. nih.gov |

Metabolic Engineering for Enhanced Yields and Novel Derivatives

Metabolic engineering offers powerful tools to rationally improve the production of this compound and its derivatives. bohrium.com By manipulating the genetic makeup of the producing organism, bottlenecks in the biosynthetic pathway can be addressed, and precursor supply can be increased. mdpi.comkorea.ac.kr The genes encoding the tetracenomycin polyketide synthase (PKS) and tailoring enzymes (tcm genes) are well-characterized, making them prime targets for genetic modification. pnas.org

Several strategies have been successfully applied to enhance the production of aromatic polyketides in Streptomyces:

Increasing Precursor Supply: The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA. pnas.org Overexpressing enzymes like acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA, can boost the pool of this critical building block, thereby driving the pathway forward and increasing final product yield. korea.ac.kr

Optimizing Cofactor Availability: Many enzymatic steps in secondary metabolism are dependent on specific cofactors. For example, oxygenases, which are common tailoring enzymes in polyketide pathways, require molecular oxygen. Engineering the host to express proteins like Vitreoscilla hemoglobin can improve oxygen uptake and availability, enhancing the efficiency of these enzymatic steps.

Combinatorial Biosynthesis: The modular nature of PKS systems allows for the creation of novel compounds. researchgate.net By introducing, deleting, or swapping tailoring enzymes within the tetracenomycin pathway, new derivatives can be generated. For instance, expressing methyltransferases or hydroxylases from other polyketide pathways in a tetracenomycin-producing strain can lead to the creation of new analogs with altered chemical structures and potentially new biological activities.

Table 3: Metabolic Engineering Strategies for Tetracenomycin Production

Strategy Genetic Target/Approach Intended Effect
Precursor Engineering Overexpression of acetyl-CoA carboxylase (ACCase) Increases the intracellular pool of malonyl-CoA, a key extender unit for polyketide synthesis. korea.ac.kr
Cofactor Engineering Expression of Vitreoscilla hemoglobin (vhb) gene Enhances oxygen supply to improve the efficiency of oxygenase-catalyzed reactions in the pathway.
Pathway Engineering Heterologous expression of tailoring enzymes (e.g., methyltransferases, hydroxylases) Creates novel tetracenomycin derivatives through "combinatorial biosynthesis".

| Host Engineering | Use of optimized heterologous hosts (e.g., S. coelicolor) | Provides a more genetically tractable and potentially higher-yielding chassis for production. mdpi.com |

Role of this compound in Microbial Interactions

While this compound is a crucial chemical intermediate, its direct role in microbial interactions is limited. As a precursor, its primary biological significance lies in its conversion to the final bioactive product, tetracenomycin C. wikipedia.org The ecological role is therefore best understood by examining the function of this end product.

The production of antibiotics like tetracenomycin C by soil bacteria such as S. glaucescens is a classic example of interference competition. nih.gov By releasing these compounds into their immediate environment, the bacteria can inhibit the growth of competitors, thereby securing access to limited nutrients and space. researchgate.net Tetracenomycin C is known to be active against other Gram-positive bacteria, including fellow actinomycetes, suggesting it plays a role in establishing dominance within its microbial community. nih.govwikipedia.org

The synthesis of a complex molecule like tetracenomycin C via a multi-step pathway involving intermediates like the F1 methyl ester represents a significant metabolic investment for the organism. This energetic cost is justified by the substantial survival advantage conferred by the antibiotic activity of the final product. nih.gov Therefore, the production of this compound is an essential step in a broader ecological strategy that allows Streptomyces to thrive in the competitive soil environment.

Table 4: Compound Names Mentioned

Compound Name
Tetracenomycin A2
Tetracenomycin B2
Tetracenomycin C
Tetracenomycin D1
Tetracenomycin D2
Tetracenomycin D3
Tetracenomycin E
Tetracenomycin F1
This compound
Tetracenomycin F2
8-Demethyltetracenomycin C
Acetyl-CoA

Q & A

Q. What enzymatic steps are critical for the biosynthesis of tetracenomycin F1 methyl ester in Streptomyces glaucescens?

The biosynthesis involves two key enzymatic stages: (1) the oxidation of tetracenomycin F1 to tetracenomycin F2 by the monooxygenase TcmV1 (encoded by the tcmV1 gene), and (2) subsequent cyclization and O-methylation steps catalyzed by multifunctional enzymes like TcmN. These steps were identified through gene cluster analysis (tcm genes) and in vitro enzyme assays using acetyl/malonyl-CoA precursors . Structural validation of intermediates was performed via NMR and mass spectrometry .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for structural confirmation. Purity is assessed using reverse-phase HPLC with UV detection (e.g., monitoring absorbance at 254 nm). Gas chromatography (GC) coupled with flame ionization detection (FID) can also be used for methyl ester quantification in complex mixtures, though derivatization may be required .

Q. How is this compound isolated from Streptomyces fermentation broths?

Isolation involves solvent extraction (e.g., ethyl acetate or dichloromethane) followed by chromatographic purification. Flash column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is typically used. Final purification employs preparative HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can orthogonal experimental designs (e.g., Taguchi method) optimize this compound yield in microbial systems?

The Taguchi method (L9 orthogonal array) can systematically test parameters like carbon source, nitrogen concentration, pH, and aeration. For example, a three-level design for four parameters reduces experiments from 81 to 9 runs. Signal-to-noise (S/N) ratios identify optimal conditions (e.g., glucose as carbon source, pH 7.2, 28°C), with ANOVA determining parameter contributions (e.g., carbon source contributes 65% to yield variance) .

Q. What strategies reconcile contradictions between in vitro enzyme activity and in vivo pathway observations?

Combine gene knockout studies (e.g., CRISPR-Cas9 disruption of tcmV1) with metabolomic profiling (LC-MS/MS) to track intermediate accumulation. Isotopic labeling (e.g., ¹³C-acetate) validates carbon flux through proposed pathways. Conflicting results may arise from enzyme promiscuity or regulatory crosstalk, requiring proteomic co-expression analysis .

Q. How do researchers design multi-omics studies to explore regulatory networks affecting this compound production?

Integrate transcriptomics (RNA-seq of Streptomyces under varying conditions), proteomics (LC-MS/MS for enzyme quantification), and metabolomics (HRMS for pathway intermediates). Network analysis tools like STRING or KEGG map interactions between tcm genes and secondary metabolite clusters. For example, upregulation of tcmN under phosphate limitation correlates with 2.3-fold yield increases .

Methodological Considerations

Q. What experimental controls are essential for validating biosynthetic pathway intermediates?

Include (1) wild-type vs. mutant strains (e.g., tcmV1 knockout), (2) negative controls (heat-inactivated enzymes), and (3) stable isotope-labeled standards (e.g., deuterated tetracenomycin F1). LC-MS/MS multiple reaction monitoring (MRM) ensures specificity for low-abundance intermediates .

Q. How should researchers address batch-to-batch variability in this compound yields?

Use design of experiments (DoE) to identify critical process parameters (CPPs). For fermentation, central composite design (CCD) tests interactions between variables (e.g., agitation speed and dissolved oxygen). Statistical process control (SPC) charts monitor yield trends, with >10% variation triggering root-cause analysis (e.g., media component lot testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetracenomycin F1 methyl ester
Reactant of Route 2
tetracenomycin F1 methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.